N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, including efficient use of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (HCl).
Oxidation: Reagents like hydrogen peroxide or oxygen.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Modified peptide with oxidized residues.
Substitution: Peptide with altered amino acid sequence.
Scientific Research Applications
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide has been extensively studied for its potential therapeutic applications:
Immunology: It exhibits immunomodulatory effects, making it a candidate for treating autoimmune diseases.
Inflammation: The peptide has anti-inflammatory properties and has been investigated for conditions like inflammatory bowel disease.
Cardiovascular and Renal Diseases: It shows promise in preventing inflammation and fibrosis in heart and kidney diseases.
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Seryl-Aspartyl-Lysyl-Proline: Another peptide with similar immunomodulatory properties.
Thymosin Beta-4: A precursor peptide that generates N-Acetyl-Seryl-Aspartyl-Lysyl-Proline through hydrolysis.
Uniqueness
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide is unique due to its specific sequence and the combination of amino acids, which confer distinct biological activities. Its ability to modulate the MEK-ERK signaling pathway and its potential therapeutic applications in various diseases set it apart from other similar peptides .
Properties
CAS No. |
194484-75-8 |
---|---|
Molecular Formula |
C20H34N6O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H34N6O8/c1-11(28)23-14(10-27)19(33)25-13(9-16(29)30)18(32)24-12(5-2-3-7-21)20(34)26-8-4-6-15(26)17(22)31/h12-15,27H,2-10,21H2,1H3,(H2,22,31)(H,23,28)(H,24,32)(H,25,33)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
ACMIBWBOUYXHMF-AJNGGQMLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N |
Origin of Product |
United States |
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